molecular formula C23H36N6O9 B12600411 L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine CAS No. 911427-93-5

L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine

Cat. No.: B12600411
CAS No.: 911427-93-5
M. Wt: 540.6 g/mol
InChI Key: CKTZKMCLQTZDQU-XSLAGTTESA-N
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Description

L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine is a synthetic peptide composed of the amino acids lysine, serine, glycine, and tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, liquid-phase combinatorial synthesis can be employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts.

Major Products

    Oxidation: Formation of dopaquinone from tyrosine.

    Reduction: Cleavage of disulfide bonds to yield free thiols.

    Substitution: Formation of substituted peptides with modified side chains.

Scientific Research Applications

L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The peptide can form hydrogen bonds and electrostatic interactions with its molecular targets, influencing pathways involved in cell signaling, metabolism, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysyl-L-seryl-L-serylglycyl-L-tyrosine is unique due to its specific sequence, which imparts distinct physicochemical properties and biological activities. Its combination of lysine, serine, glycine, and tyrosine residues allows for versatile interactions and applications in various fields.

Properties

CAS No.

911427-93-5

Molecular Formula

C23H36N6O9

Molecular Weight

540.6 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C23H36N6O9/c24-8-2-1-3-15(25)20(34)28-18(12-31)22(36)29-17(11-30)21(35)26-10-19(33)27-16(23(37)38)9-13-4-6-14(32)7-5-13/h4-7,15-18,30-32H,1-3,8-12,24-25H2,(H,26,35)(H,27,33)(H,28,34)(H,29,36)(H,37,38)/t15-,16-,17-,18-/m0/s1

InChI Key

CKTZKMCLQTZDQU-XSLAGTTESA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)N)O

Origin of Product

United States

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